molecular formula C18H17FN2O3 B6071962 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6071962
M. Wt: 328.3 g/mol
InChI Key: YTQCFJYASZPOFK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-3-carboxamide class, characterized by a central 5-oxopyrrolidine core substituted with a 4-fluorobenzyl group at position 1 and a 4-hydroxyphenyl carboxamide at position 2. It is synthesized via coupling reactions involving 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and aryl amines, yielding intermediates for elastase inhibition studies .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-14-3-1-12(2-4-14)10-21-11-13(9-17(21)23)18(24)20-15-5-7-16(22)8-6-15/h1-8,13,22H,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQCFJYASZPOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps One common method includes the reaction of 4-fluorobenzylamine with 4-hydroxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents (R1, R2) Heterocyclic Modifications Synthesis Yield Key Properties/Notes References
1-(4-Fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide R1: 4-Fluorobenzyl; R2: 4-Hydroxyphenyl None 34–71%* Target: Human neutrophil elastase inhibitor
N-(4-Chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide R1: 4-Fluorophenyl; R2: 4-Chlorophenyl None Not reported Increased lipophilicity; potential metabolic stability
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide R1: 4-Fluorobenzyl; R2: Thiadiazol-2-yl Thiadiazole ring Not reported Electron-withdrawing group; may enhance metabolic resistance
1-(4-Methoxybenzyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide† R1: 4-Methoxybenzyl; R2: 4-Fluorophenyl Methoxybenzyl substituent Not reported Improved solubility; reduced steric hindrance
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide R1: 4-Chlorophenyl; R2: Thiadiazol-2-yl Combined chloro and thiadiazole Not reported Synergistic effects on target affinity

*Yield varies based on synthetic route (e.g., 34% for compound 11 vs. 71% for compound 17 in imidazolidinone derivatives) . †Hypothetical analog inferred from structural trends in .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : The 4-fluorobenzyl group is conserved in multiple analogs, suggesting its role in enhancing binding via hydrophobic interactions or modulating electronic effects .
  • Hydroxyphenyl vs. Chlorophenyl: Replacing the 4-hydroxyphenyl with 4-chlorophenyl () increases lipophilicity (ClogP ~2.5 vs.
  • Heterocyclic Modifications: Thiadiazole () and imidazolidinone (–3) substituents introduce rigidity and electron-withdrawing effects, which may stabilize interactions with enzymatic active sites .
  • Methoxy Groups : Methoxybenzyl substituents () could enhance solubility via polar interactions but may reduce binding affinity due to steric bulk .

Pharmacological Implications

  • Elastase Inhibition : The 4-fluorobenzyl and carboxamide groups are critical for binding to human neutrophil elastase, a target implicated in inflammatory diseases .
  • Metabolic Stability : Thiadiazole-containing analogs () may exhibit prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

1-(4-Fluorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula: C_{16}H_{18}F_{N}_{3}O_{3} and a molecular weight of approximately 335.33 g/mol. Its structure features a pyrrolidine ring with a carboxamide functional group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acids, including the compound , exhibit structure-dependent antimicrobial activity against various Gram-positive pathogens. The antimicrobial efficacy was evaluated against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii using the broth microdilution technique.

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundKlebsiella pneumoniae64 µg/mL
This compoundAcinetobacter baumannii16 µg/mL

These results indicate that the compound has promising potential as an antimicrobial agent, particularly against multidrug-resistant strains.

Anticancer Activity

The anticancer properties of the compound were investigated in vitro using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 Value (µM)
A54915.2
MCF-712.8

The mechanism of action appears to involve interference with tubulin polymerization and the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

Case Studies

A study published in a peer-reviewed journal highlighted the effectiveness of various derivatives of pyrrolidine compounds against resistant bacterial strains and cancer cells. The research indicated that modifications to the chemical structure significantly influenced both antimicrobial and anticancer activities, suggesting a pathway for developing more potent derivatives.

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